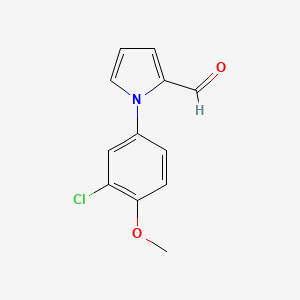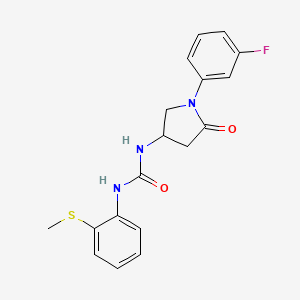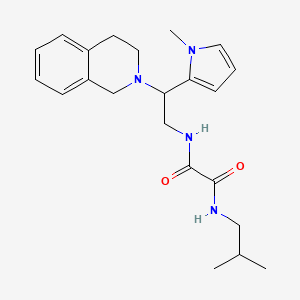![molecular formula C8H14O2 B2459763 {2-oxabicyclo[2.2.2]octan-1-yl}methanol CAS No. 1447943-03-4](/img/structure/B2459763.png)
{2-oxabicyclo[2.2.2]octan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-oxabicyclo[2.2.2]octan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxygen atom within its bicyclic framework.
Mecanismo De Acción
Target of Action
The primary targets of 2-Oxabicyclo[22It’s known that this compound is a bioisostere of the phenyl ring , which is a common structural motif in many bioactive compounds . Therefore, it’s plausible that this compound could interact with a variety of biological targets, depending on its specific chemical context.
Mode of Action
The exact mode of action of 2-Oxabicyclo[22It’s known that the compound can be incorporated into the structure of drugs like imatinib and vorinostat . In these contexts, the compound likely interacts with its targets in a manner similar to the phenyl ring it replaces .
Pharmacokinetics
The pharmacokinetic properties of 2-Oxabicyclo[22It’s known that replacing the phenyl ring in drugs like imatinib with this compound can lead to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes could potentially improve the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability.
Result of Action
The molecular and cellular effects of 2-Oxabicyclo[22It’s known that replacing the phenyl ring in vorinostat with this compound results in a new bioactive analog of the drug . This suggests that the compound could have significant effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22It’s known that the compound’s stereochemistry can be regulated by varying the polymerization conditions , suggesting that environmental factors could potentially influence its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-oxabicyclo[2.2.2]octan-1-yl}methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are mild, usually carried out at room temperature, making it a convenient method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
{2-oxabicyclo[2.2.2]octan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
{2-oxabicyclo[2.2.2]octan-1-yl}methanol has several applications in scientific research:
Biology: Its stable structure makes it a candidate for studying biological interactions and potential drug development.
Industry: It can be used in the production of polymers and other materials that require stable, rigid structures.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability, but higher lipophilicity.
Cubane: Noted for its unique cubic structure but can be unstable under certain conditions.
Bicyclo[2.2.2]octane: Similar to 2-Oxabicyclo[2.2.2]octane but lacks the oxygen atom, affecting its chemical properties.
Uniqueness
{2-oxabicyclo[2.2.2]octan-1-yl}methanol stands out due to its incorporation of an oxygen atom within the bicyclic framework. This modification enhances its physicochemical properties, such as increased water solubility and reduced lipophilicity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTRLRVVCPZDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
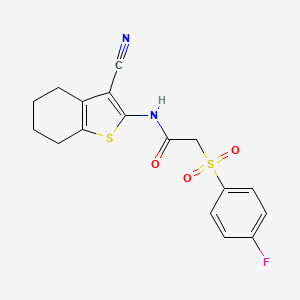
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2459682.png)
![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)
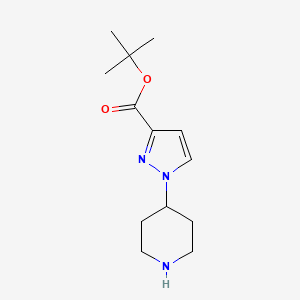
![3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)
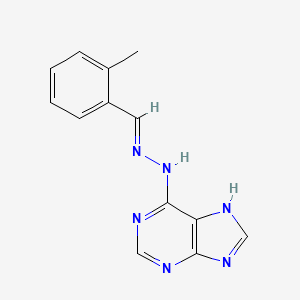
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
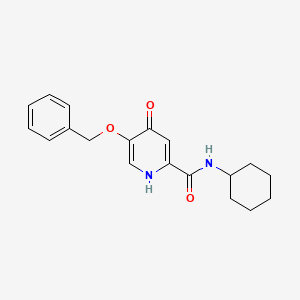
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)
